5-Aminosaccharin
Overview
Description
Synthesis Analysis
The synthesis of aminosaccharides, including 5-Aminosaccharin, often involves complex chemical processes designed to introduce amino groups into saccharide structures. A notable approach described the chemical synthesis of trisaccharides that contain multiple amino groups, which are structurally related and show binding affinities to ribosomal RNA fragments, indicative of their potential in antibiotic development (Rao et al., 2006). Another synthesis method involves the polymerization of amino-deoxy-glucose derivatives to create new aminopolysaccharides (Kadokawa et al., 2000).
Molecular Structure Analysis
The molecular structure of aminosaccharides, including 5-Aminosaccharin, is characterized by the presence of nitrogen within the saccharide ring, altering its chemical behavior and reactivity. This modification impacts the molecule's interaction with other chemical entities and its overall stability (Paulsen & Todt, 1968).
Chemical Reactions and Properties
Chemical reactions involving 5-Aminosaccharin are diverse and include its role in forming glycosylamine structures, which are crucial for developing novel antibiotics and understanding the biochemical interactions within biological systems (Komada et al., 1980). Its reactivity also extends to interactions with copper(II) ions, showcasing its potential in bioactive material development.
Physical Properties Analysis
The physical properties of aminosaccharides are influenced by their molecular structure, particularly the presence of amino groups. These modifications can affect solubility, crystallinity, and thermal stability, which are crucial for their processing and application in various fields (Xiao & Grinstaff, 2017).
Chemical Properties Analysis
The chemical properties of 5-Aminosaccharin, like other aminosaccharides, include reactivity towards other chemical groups, stability under different conditions, and the ability to undergo specific chemical transformations. These properties are vital for synthesizing complex molecules and developing new materials with targeted biological activities (Wang et al., 2015).
Scientific Research Applications
1. Catalyst in Organic Transformations
- Application : Saccharin and its derivatives, including 5-Aminosaccharin, have been used as catalysts for a wide variety of organic transformations . This represents a greener and superior catalytic approach for reactions .
- Methods : The review reports synthesis of saccharin and its derivatives such as saccharin-N-sulfonic acid, sodium saccharin, N-halo saccharin, saccharin lithium-bromide, N-formyl saccharin, N-acyl saccharin, N-nitrosaccharin, N-SCF3 saccharin, N-fluorosultam, N-phenylselenosaccharin, N-thiocyanatosaccharin palladium saccharin, DMAP–saccharin, and [Bmim]Sac .
- Results : These saccharin derivatives act as a source of CO, NH2, SCN, SCF3 and nitro groups . They have been used in reactions such as the Biginelli reaction, Paal–Knorr pyrrole synthesis, azo-coupling reaction, halogenations, domino Knoevenagel, Michael, deoximation reaction, catalytic condensation, functional group protection and oxidation .
2. Drug Delivery Vehicles
- Application : 5-Aminolevulinic acid (5-ALA) prodrug is widely used in clinical applications, primarily for skin cancer treatments and to visualize brain tumors in neurosurgery . Its applications are limited by unfavorable pharmacological properties, especially low lipophilicity; therefore, efficient nanovehicles are needed .
- Methods : Two novel water-soluble fullerene nanomaterials containing 5-ALA and D-glucuronic acid components were synthesized and characterized . Their physicochemical properties were investigated using NMR, XPS, ESI mass spectrometry, as well as TEM and SEM techniques .
- Results : The cellular response to the [60]fullerene conjugates resulted in increased levels of ABCG2 and PEPT-1 genes, as determined by qRT-PCR analysis . Therefore, a combination PDT approach based on two fullerene materials, C60-ALA and C60-ALA-GA, along with the ABCG2 inhibitor Ko143 was designed .
3. Photodynamic Therapy (PDT) for Multiple Cancer Treatment
- Methods : Scholars have investigated nano-delivery techniques to improve 5-ALA administration and efficacy in PDT . This review summarizes recent advances in biological host biosynthetic pathways and regulatory mechanisms for 5-ALA production .
- Results : The review also highlights the potential therapeutic efficacy of various 5-ALA nano-delivery modalities, such as nanoparticles, liposomes, and gels, in treating various cancers .
3. Nanotechnology in Cancer Treatment
- Application : Nanotechnology holds great promise and is hyped by many as the next industrial evolution . Medicine, food and cosmetics, agriculture and environmental health, and technology industries already profit from nanotechnology innovations and their influence is expected to increase drastically in the near future .
- Methods : Scholars have investigated nano-delivery techniques to improve 5-ALA administration and efficacy in PDT . This review summarises recent advances in biological host biosynthetic pathways and regulatory mechanisms for 5-ALA production .
- Results : The review also highlights the potential therapeutic efficacy of various 5-ALA nano-delivery modalities, such as nanoparticles, liposomes, and gels, in treating various cancers .
4. Catalyst in Organic Transformations
- Application : Artificial sugar saccharin and its derivatives, including 5-Aminosaccharin, have been used as catalysts for a wide variety of organic transformations . This represents a greener and superior catalytic approach for reactions .
- Methods : The review reports synthesis of saccharin and its derivatives such as saccharin-N-sulfonic acid, sodium saccharin, N-halo saccharin, saccharin lithium-bromide, N-formyl saccharin, N-acyl saccharin, N-nitrosaccharin, N-SCF3 saccharin, N-fluorosultam, N-phenylselenosaccharin, N-thiocyanatosaccharin palladium saccharin, DMAP–saccharin, and [Bmim]Sac .
- Results : These saccharin derivatives act as a source of CO, NH2, SCN, SCF3 and nitro groups . They have been used in reactions such as the Biginelli reaction, Paal–Knorr pyrrole synthesis, azo-coupling reaction, halogenations, domino Knoevenagel, Michael, deoximation reaction, catalytic condensation, functional group protection and oxidation .
Safety And Hazards
The safety and hazards of 5-Aminosaccharin are not explicitly mentioned in the available literature. More research is needed to provide detailed safety and hazard information.
Future Directions
The future directions of 5-Aminosaccharin are not explicitly mentioned in the available literature. However, there is significant interest in the pharmaceutical sector for derivatives of saccharin, including 5-Aminosaccharin34. More research is needed to provide detailed future directions.
Please note that this information is based on the available literature and may not be fully comprehensive. For more detailed information, further research and consultation with experts in the field is recommended.
properties
IUPAC Name |
5-amino-1,1-dioxo-1,2-benzothiazol-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O3S/c8-4-1-2-6-5(3-4)7(10)9-13(6,11)12/h1-3H,8H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHLASMNHDRLNJQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)C(=O)NS2(=O)=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70176600 | |
Record name | 5-Aminosaccharin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70176600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Aminosaccharin | |
CAS RN |
22094-61-7 | |
Record name | 5-Aminosaccharin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022094617 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Aminosaccharin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70176600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-amino-2,3-dihydro-1,2-benzothiazole-1,1,3-trione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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